![molecular formula C18H16N2O2 B1469709 3-(5-メチル-2-フリル)-2,3,4,5-テトラヒドロ-1H-ジベンゾ[b,e][1,4]ジアゼピン-1-オン CAS No. 1428139-90-5](/img/structure/B1469709.png)

3-(5-メチル-2-フリル)-2,3,4,5-テトラヒドロ-1H-ジベンゾ[b,e][1,4]ジアゼピン-1-オン

説明

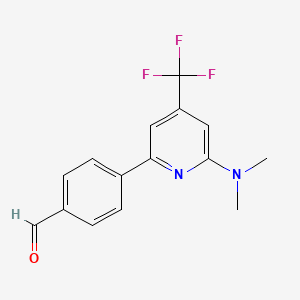

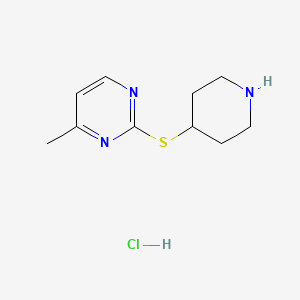

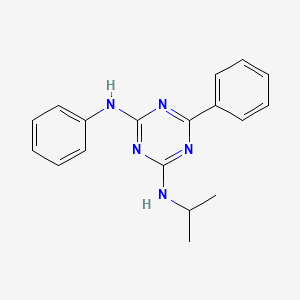

Benzodiazepines are a class of compounds that have a wide range of pharmacological effects and are commonly prescribed for various pathologies . They possess a 1,4-benzodiazepine-2-ones backbone, which is an essential pharmacophore in the pharmaceutical industry .

Synthesis Analysis

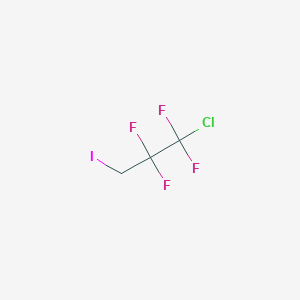

Benzodiazepines can be synthesized from aminobenzophenones . For example, midazolam and its analogues have been synthesized using isocyanide reagents . The synthesis involves the condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions .Molecular Structure Analysis

The molecular structure of benzodiazepines is characterized by a 1,4-benzodiazepine-2-ones backbone . Some benzodiazepines also contain additional functional groups, such as a 1,2,4-triazole fused to the benzodiazepine core .Chemical Reactions Analysis

Benzodiazepines can undergo a variety of chemical reactions. For example, the synthesis of midazolam involves a one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate .科学的研究の応用

がん研究における細胞毒性

ベンゾジアゼピンは、さまざまな癌細胞株に対する細胞毒性について研究されてきました。「3-(5-メチル-2-フリル)-2,3,4,5-テトラヒドロ-1H-ジベンゾ[b,e][1,4]ジアゼピン-1-オン」の特定の構造は、新しい抗癌薬の開発のための有望な道筋を提供する可能性があります。研究によると、類似の化合物は、ヒト結腸直腸癌(HCT-116)および乳癌腺癌(MCF-7)細胞に対して有意な細胞毒性を示し、癌治療における潜在的な用途を示唆しています .

作用機序

Target of Action

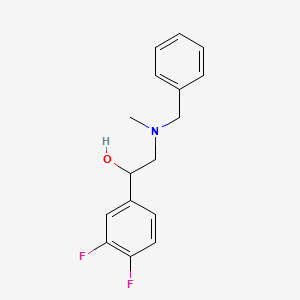

The primary target of 3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is the gamma-aminobutyric acid (GABA) receptors . These receptors play a crucial role in the central nervous system, regulating various functions such as anxiety and muscle relaxation .

Mode of Action

3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one interacts with the GABA receptors, specifically the benzodiazepine binding site . This interaction enhances the effect of GABA, a neurotransmitter that inhibits the activity of neurons, leading to a decrease in neuronal excitability .

Biochemical Pathways

The compound’s interaction with GABA receptors affects the GABAergic pathway . This pathway is involved in various physiological processes, including the regulation of anxiety and muscle tone . The enhancement of GABA’s effect leads to an overall decrease in neuronal activity, which can result in anxiolytic (anti-anxiety) effects .

Pharmacokinetics

They are distributed widely in the body and are excreted in the urine .

Result of Action

The interaction of 3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one with GABA receptors leads to a decrease in neuronal excitability . This results in anxiolytic effects , as seen in in vivo mice models . Some derivatives of this compound have also shown antioxidant properties .

将来の方向性

特性

IUPAC Name |

9-(5-methylfuran-2-yl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-6-7-18(22-11)12-8-16-13(17(21)9-12)10-19-14-4-2-3-5-15(14)20-16/h2-7,10,12,20H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEUJYQDXICCJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2CC3=C(C=NC4=CC=CC=C4N3)C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R)-1-(4-Bromophenyl)ethyl]-3-methoxypropanamide](/img/structure/B1469626.png)

![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1469638.png)

![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B1469644.png)